(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride is a versatile compound used in various scientific research fields. Its unique structure, which includes an amino group and two methoxy groups attached to a phenyl ring, makes it suitable for a wide range of applications, including drug development, organic synthesis, and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and (S)-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for treating neurological disorders.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
- (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride
- (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride
Uniqueness
(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C11H16ClNO4 |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
KHOXCFRQQWIJDU-PPHPATTJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)OC.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC.Cl |
Origin of Product |
United States |
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